METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE

Description

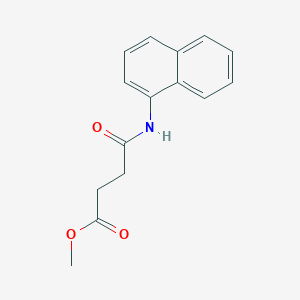

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(naphthalen-1-ylamino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-15(18)10-9-14(17)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIKSWAWRAMUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367405 | |

| Record name | METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5226-29-9 | |

| Record name | METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Naphthalen 1 Ylcarbamoyl Propanoate and Analogues

Foundational Synthetic Routes to N-Arylpropanamide and Alkyl Propanoate Moieties

The construction of the core structure of Methyl 3-(naphthalen-1-ylcarbamoyl)propanoate relies on established and versatile reactions for forming ester and amide linkages.

Esterification Strategies for Methyl Propanoate Formation

The methyl propanoate moiety is commonly synthesized through esterification, a fundamental reaction in organic chemistry. The most prevalent method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. askfilo.combrainly.in

In the context of synthesizing the target molecule's precursors, propanoic acid or a related dicarboxylic acid monoester would be reacted with methanol. mytutor.co.uk Key reaction conditions for this transformation include the use of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often heating the reaction mixture to reflux to drive the equilibrium towards the ester product. askfilo.combrainly.in The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

The efficiency of the esterification can be influenced by several factors, as outlined in the table below.

| Parameter | Influence on Esterification |

| Catalyst Concentration | Increasing the molar ratio of the acid catalyst to the carboxylic acid can enhance the reaction rate. However, an excessive amount of catalyst may lead to side reactions like dehydration of the alcohol. ceon.rs |

| Temperature | Higher temperatures generally increase the rate of ester formation and improve the yield of the propanoate. ceon.rs |

| Reactant Ratio | Using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor the formation of the ester. |

| Water Removal | As water is a byproduct, its removal during the reaction can drive the equilibrium towards the product side, thus increasing the yield of the ester. |

Amidation Methods for Constructing the N-Arylcarbamoyl Linkage

The formation of the N-arylcarbamoyl linkage is a critical step in the synthesis of the target compound. This typically involves the reaction of a carboxylic acid derivative with an arylamine, in this case, a naphthalen-1-amine derivative. A common strategy involves the amidation of a cyclic anhydride (B1165640), such as succinic anhydride, with the amine. This reaction proceeds through a ring-opening mechanism to form a succinamic acid derivative. nih.govmdpi.com

The reaction between succinic anhydride and an amine is often carried out at room temperature and can be facilitated by various solvents. researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the amide bond. libretexts.org The resulting product contains both a carboxylic acid and an amide functional group. Subsequent esterification of the carboxylic acid group would then yield the final target molecule.

Alternative amidation methods include the use of coupling agents to activate the carboxylic acid for reaction with the amine. These methods are widely employed in peptide synthesis and can be adapted for the formation of N-aryl amides. mdpi.com

Advanced Synthetic Methodologies Applied to Naphthalene-Substituted Carbamoylpropanoates

To improve reaction efficiency, yield, and sustainability, more advanced synthetic methodologies have been developed and applied to the synthesis of N-arylpropanamides and their analogues.

Metal-Free Approaches and Catalytic Systems in N-Arylpropanamide Synthesis

In recent years, there has been a significant shift towards the development of metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. rsc.org Organocatalysis has emerged as a powerful tool for the synthesis of N-aryl amides and related compounds. For instance, the ring-opening aminolysis of lactones catalyzed by organic molecules provides a metal-free route to N-aryl amides. amanote.com

Furthermore, metal-free arylation reactions using diaryliodonium salts have been developed for the formation of C-N bonds, offering a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions. nih.govnih.gov These methods are particularly advantageous for synthesizing complex molecules with sensitive functional groups.

The following table summarizes some metal-free approaches for N-aryl amide synthesis:

| Method | Description | Advantages |

| Organocatalytic Aminolysis | Ring-opening of lactones or cyclic anhydrides using an organocatalyst to promote the reaction with an amine. | Avoids metal contamination, often proceeds under mild conditions. |

| Diaryliodonium Salt Arylation | Reaction of a nucleophilic nitrogen source with a diaryliodonium salt as the arylating agent. | Metal-free, often rapid reactions at room temperature with high yields. nih.gov |

| Umpolung Amide Synthesis (UmAS) | A method involving the reaction of α-halonitroalkanes with amines, which has been extended to the synthesis of N-aryl amides. nih.gov | Provides a different reactivity pattern and can be used for challenging substrates. nih.gov |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgajrconline.org The use of microwave irradiation can be particularly beneficial for the synthesis of N-arylpropanamides by promoting efficient heating of the reaction mixture. scispace.com

The advantages of microwave-assisted synthesis include:

Rapid Heating: Microwaves directly heat the reactants and solvent, leading to a rapid increase in temperature. ajrconline.org

Increased Reaction Rates: The higher temperatures achieved often result in significantly faster reactions. ajrconline.org

Improved Yields: In many cases, microwave heating can lead to higher product yields and reduced side product formation. ajrconline.org

Green Chemistry: Shorter reaction times and often the use of less solvent align with the principles of green chemistry. ajrconline.org

This technology has been successfully applied to a wide range of organic transformations, including the synthesis of N-heterocycles and various amides, demonstrating its potential for the efficient synthesis of this compound and its analogues. rsc.orgresearchgate.net

Aza-Michael Addition and Related Carbon-Nitrogen Bond Forming Reactions in Analog Synthesis

The aza-Michael addition is a powerful and versatile reaction for the formation of carbon-nitrogen bonds. nptel.ac.inpageplace.de This reaction involves the conjugate addition of a nitrogen nucleophile, such as an amine or an amide, to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net This methodology is particularly useful for the synthesis of analogues of this compound that feature a β-amino carbonyl moiety. researchgate.net

The reaction can be catalyzed by both acids and bases, and in recent years, organocatalytic asymmetric aza-Michael reactions have been developed to produce chiral β-amino compounds with high enantioselectivity. nih.gov The intramolecular version of this reaction is also a valuable tool for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org

A typical aza-Michael reaction for the synthesis of a β-amino propanoate would involve the reaction of an amine with an acrylate (B77674) ester. The versatility of this reaction allows for the introduction of a wide range of substituents on both the nitrogen nucleophile and the Michael acceptor, providing access to a diverse library of analogues. The reaction can often be carried out under mild, solvent-free conditions, making it an attractive method from a green chemistry perspective. researchgate.net

Chemical Modifications and Derivatization Strategies for the Naphthalene-1-ylcarbamoylpropanoate Scaffold

Chemical derivatization of the core scaffold is crucial for developing new compounds with tailored properties. Modifications can influence the molecule's physicochemical characteristics, such as lipophilicity and metabolic stability, as well as its biological activity profile. nih.govekb.eg The primary strategies involve introducing diverse functional groups onto the naphthalene (B1677914) moiety, altering the length and functionality of the propanoate chain, and appending various heterocyclic rings.

The naphthalene ring system is a prime target for structural modification to enhance molecular interactions and improve pharmacological profiles. ekb.eg A variety of synthetic methods allow for the introduction of different substituents at various positions on the fused rings. These modifications can alter the electronic properties and steric profile of the molecule.

Research into related naphthalene-containing structures demonstrates the feasibility of introducing a range of functional groups. For instance, synthetic routes have been established for preparing naphthalene carboxamides bearing substituents such as chloro and nitro groups. nih.gov These substitutions are typically achieved by using appropriately functionalized naphthalen-1-amine as the starting material in the amidation reaction with methyl 3-(chloroformyl)propanoate. The introduction of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like alkyl or alkoxy groups, can significantly impact the compound's properties.

Table 1: Examples of Substituted Naphthalene Precursors for Scaffold Diversification

| Precursor Compound | Resulting Scaffold Feature | Potential Influence |

| 4-Chloro-naphthalen-1-amine | Chlorine substituent on the naphthalene ring | Alters electronic properties and lipophilicity |

| 5-Methoxy-naphthalen-1-amine | Methoxy substituent on the naphthalene ring | Increases polarity and potential for hydrogen bonding |

| 4-Nitro-naphthalen-1-amine | Nitro substituent on the naphthalene ring | Strong electron-withdrawing effect |

| 2-Methyl-naphthalen-1-amine | Methyl substituent on the naphthalene ring | Increases lipophilicity and steric bulk |

Modification of the propanoate linker and the terminal methyl ester group offers another dimension for structural diversification. Altering the linker can change the spatial orientation of the naphthalene and ester moieties, which can be critical for biological interactions.

Strategies for modifying the propanoate chain include:

Chain Length Variation: Homologation or shortening of the alkyl chain can be achieved by starting with different dicarboxylic acid monoesters, such as malonates or glutarates, instead of succinates.

Introduction of Substituents: Functional groups can be introduced onto the propanoate backbone. For example, analogues like Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate feature an amino group on the chain, which introduces a chiral center and a basic functional group. smolecule.com

Ester Group Modification: The terminal methyl ester can be readily converted to other esters (e.g., ethyl, propyl, benzyl) by transesterification or by using the corresponding dicarboxylic acid mono-esters in the initial synthesis. Saponification of the ester to the corresponding carboxylic acid provides a handle for further derivatization, such as the formation of amides.

Table 2: Potential Modifications of the Propanoate and Ester Moieties

| Modification Type | Example Structure/Precursor | Resulting Change |

| Chain Shortening | Monomethyl malonate | Results in a 2-(naphthalen-1-ylcarbamoyl)acetate |

| Chain Lengthening | Monomethyl glutarate | Results in a 4-(naphthalen-1-ylcarbamoyl)butanoate |

| Ester Variation | Monoethyl succinate | Yields Ethyl 3-(naphthalen-1-ylcarbamoyl)propanoate |

| Chain Substitution | 3-Aminosuccinic acid derivative | Introduces an amino group on the linker chain |

| Ester Hydrolysis | Sodium Hydroxide | Converts the methyl ester to a carboxylate |

Incorporating heterocyclic rings is a well-established strategy in medicinal chemistry to access novel chemical space and introduce new interaction points. Triazole and indole (B1671886) rings, in particular, are prevalent in biologically active compounds. nih.govresearchgate.net

Triazoles: The 1,2,3-triazole ring is often introduced using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective method for linking molecular fragments. To incorporate a triazole into the naphthalen-1-ylcarbamoylpropanoate scaffold, one synthetic approach could involve preparing an azide- or alkyne-functionalized derivative of the parent molecule. For instance, an alkyne-terminated naphthalene derivative could be reacted with an azido-functionalized ester, or vice versa, to form the triazole-linked product. Numerous studies have successfully synthesized novel 1,2,4-triazole (B32235) and 1,2,3-triazole derivatives that feature a naphthalene moiety, highlighting the synthetic accessibility of such hybrids. nih.govresearchgate.netnih.gov

Indoles: The indole nucleus is another privileged scaffold in medicinal chemistry. nih.gov The functionalization and synthesis of indole derivatives are well-documented, with methods like multi-component reactions (MCRs) and cross-coupling reactions providing access to a vast array of complex structures. nih.govmdpi.com An indole moiety could be appended to the naphthalen-1-ylcarbamoylpropanoate scaffold in several ways. For example, the carboxylic acid derivative (obtained after ester hydrolysis) could be coupled with an amino-functionalized indole. Alternatively, a halo-substituted naphthalene precursor could undergo a palladium-catalyzed cross-coupling reaction with an indole derivative prior to the amide bond formation. beilstein-journals.org

Table 3: Strategies for Incorporating Heterocyclic Moieties

| Heterocycle | Synthetic Strategy | Key Reactants Example | Resulting Linkage |

| 1,2,3-Triazole | Click Chemistry (CuAAC) | Alkyne-functionalized naphthalene + Azide-functionalized ester | Covalent linkage through a 1,4-disubstituted triazole ring |

| 1,2,4-Triazole | Cyclization Reactions | Naphthalene-containing hydrazide + Carbon disulfide/base | Direct fusion or linkage to the scaffold |

| Indole | Amide Coupling | Carboxylic acid of scaffold + Aminoindole | Amide bond linkage to the indole ring |

| Indole | Cross-Coupling (e.g., Suzuki, Heck) | Halo-naphthalene precursor + Indoleboronic acid | Carbon-carbon bond between naphthalene and indole |

Mechanistic Research of Methyl 3 Naphthalen 1 Ylcarbamoyl Propanoate and Its Analogues

Investigation of Molecular Targets and Their Binding Mechanisms

The therapeutic potential of methyl 3-(naphthalen-1-ylcarbamoyl)propanoate and related compounds is predicated on their ability to bind to and modulate the function of specific molecular targets. Mechanistic studies have explored their interactions with enzymes and receptors, revealing detailed insights into their binding modes.

Enzyme Inhibition Mechanisms

Analogues of this compound, particularly those sharing the N-arylpropanamide scaffold, have been investigated as inhibitors of several enzyme families.

Histone Deacetylases (HDACs): Carbamate-containing compounds have been identified as potential inhibitors of histone deacetylases, which are crucial regulators of gene expression. nih.gov These compounds can act as prodrugs for hydroxamic acid-based inhibitors or may themselves represent a new class of zinc-binding "warheads" that chelate the zinc ion in the active site of HDACs. nih.gov The inhibitory activity of these carbamates is influenced by the substitution pattern, with different groups impacting either the intrinsic enzyme inhibition or the compound's degradation and subsequent release of the active pharmacophore. nih.gov

Cytochrome P450 51 (Cyp51): N-arylpropanamides are a known class of inhibitors targeting sterol 14α-demethylase (Cyp51), a key enzyme in the ergosterol biosynthesis pathway in fungi and cholesterol biosynthesis in humans. cardiff.ac.uknih.gov The mechanism of inhibition typically involves the coordination of a nitrogen atom within the inhibitor's structure to the heme iron atom in the active site of the Cyp51 enzyme. nih.govresearchgate.net This interaction prevents the natural substrate, lanosterol, from binding and being demethylated. nih.govmdpi.com The selectivity of these inhibitors for fungal Cyp51 over the human homologue is a critical factor in their development as antifungal agents. cardiff.ac.ukresearchgate.net

Proteases: While specific studies on this compound are limited, the carbamate moiety is known to be a reactive group that can covalently modify the active site of serine proteases. The mechanism involves the carbamylation of the catalytic serine residue, leading to the inactivation of the enzyme. nih.gov

Receptor Interaction Modalities and Allosteric Modulation

Compounds with structural similarities to this compound have been explored as modulators of key signaling receptors.

Smoothened (Smo) Receptor: The Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway, is a target for various small molecule inhibitors. nih.govnih.gov These antagonists typically bind within a pocket in the transmembrane domain of the Smo receptor. nih.gov This binding event stabilizes the inactive conformation of the receptor, preventing the downstream signaling cascade that leads to the activation of Gli transcription factors. nih.govnih.gov While direct interaction of this compound with Smo has not been reported, its aromatic and lipophilic nature is consistent with features found in known Smo antagonists.

Elucidation of Cellular Pathways Modulated by Structure-Specific Interactions

The interaction of these compounds at the molecular level translates into the modulation of critical cellular pathways, leading to broader biological effects.

Signaling Pathway Perturbations

Hedgehog Signaling Pathway Inhibition: N-arylpropanamides and related structures can function as antagonists of the Hedgehog signaling pathway by targeting the Smoothened receptor. wikipedia.orgnih.gov Aberrant activation of this pathway is implicated in the development of various cancers. nih.govyoutube.com By inhibiting Smo, these compounds can effectively shut down the pathway, leading to a reduction in the expression of Gli target genes that promote cell proliferation and survival. nih.gov

Interference with Biosynthetic Pathways

Ergosterol Biosynthesis Inhibition: As inhibitors of Cyp51, N-arylpropanamide analogues can disrupt the ergosterol biosynthesis pathway in fungi. nih.govpatsnap.com Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. patsnap.comcreative-biolabs.com This mechanism is the basis for the action of many azole antifungal drugs. nih.gov The inhibition of this pathway is a highly effective strategy for antifungal therapy due to the specificity of ergosterol to fungal cells. mdpi.comcreative-biolabs.com

Mechanistic Insights Derived from Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies have helped to optimize their potency and selectivity.

For HDAC inhibitors , the nature of the substituent on the carbamate group significantly affects inhibitory activity. A general trend observed for a series of carbamate-based HDAC inhibitors is that aromatic substituents (phenyl) lead to more potent inhibition of HDAC1 and HDAC6 compared to aliphatic substituents (benzyl, ethyl, isopropyl). nih.gov

In the context of Cyp51 inhibition , SAR studies on N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides have shown that both short and extended derivatives can exhibit potent inhibitory activity against Candida albicans Cyp51. The nature of the substituents on the aromatic rings plays a crucial role in determining the binding affinity and selectivity over the human Cyp51 homologue. cardiff.ac.uk For instance, the introduction of chloro and sulfonamido groups has been explored to enhance binding interactions within the hydrophobic substrate access channel of the enzyme. cardiff.ac.uk

The following table summarizes the inhibitory activities of representative analogue structures, providing a glimpse into the structure-activity relationships.

| Compound Class | Target Enzyme | Key Structural Features | Observed Activity |

| Carbamate-based Inhibitors | HDAC1, HDAC6 | Phenyl-substituted carbamate | Potent Inhibition |

| N-arylpropanamides | C. albicans Cyp51 | Azole heterocycle, substituted phenyl rings | High Inhibitory Potency |

Identification of Key Pharmacophoric Elements Contributing to Specific Molecular Interactions

Pharmacophore modeling, a crucial technique in drug discovery, helps in identifying the essential structural features of a molecule responsible for its biological activity. For this compound and its analogues, the key pharmacophoric elements can be dissected into three main regions: the naphthalene (B1677914) moiety, the carbamoyl (B1232498) linkage, and the methyl propanoate tail.

The naphthalene ring is a prominent feature, often associated with hydrophobic interactions and π-π stacking with aromatic residues in biological targets. nih.gov In many biologically active naphthalene-based compounds, this bicyclic aromatic system is crucial for anchoring the molecule within a binding pocket. nih.gov Computational studies on various naphthalene-containing molecules have demonstrated the significance of this moiety in establishing strong binding affinities with receptors. nih.gov

The carbamoyl linkage (-NH-C=O) provides a critical site for hydrogen bonding. The amide proton (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can serve as a hydrogen bond acceptor. These interactions are fundamental in the specific recognition of ligands by biological macromolecules.

Based on the analysis of related structures, a hypothetical pharmacophore model for this compound and its analogues would likely include:

A hydrophobic aromatic feature corresponding to the naphthalene ring.

A hydrogen bond donor feature from the amide nitrogen.

A hydrogen bond acceptor feature from the carbonyl oxygen.

Additional hydrogen bond acceptor features from the ester group.

The spatial arrangement of these features is critical for effective interaction with a biological target.

Correlation of Structural Modifications with Altered Molecular Interaction Profiles

The alteration of the chemical structure of this compound can significantly impact its molecular interaction profile and, consequently, its biological activity. Structure-activity relationship (SAR) studies on analogous compounds provide insights into how specific modifications can tune these interactions.

Modifications of the Naphthalene Ring:

Alterations to the Carbamoyl Linkage:

The amide bond is a rigid and planar structure that plays a crucial role in defining the relative orientation of the naphthalene ring and the propanoate tail. Modifications to this linker, such as changing its length or flexibility, would directly impact the spatial presentation of the key pharmacophoric features. For example, inversion of the amide bond or its replacement with a more flexible or rigid linker would alter the geometry of the molecule and its ability to fit into a specific binding site.

Changes in the Methyl Propanoate Chain:

The ester group in the methyl propanoate tail is a potential site for modification. Hydrolysis of the ester to a carboxylic acid would introduce a negative charge at physiological pH, potentially forming ionic interactions or stronger hydrogen bonds. Conversely, increasing the length or branching of the alkyl chain could enhance hydrophobic interactions. Studies on N-benzoyl amino esters have shown that both the ester functionality and the side chain of the amino acid are important for antifungal activity, highlighting the significance of this part of the molecule.

The following table summarizes the potential effects of structural modifications on the molecular interaction profile of this compound analogues.

| Structural Modification | Potential Effect on Molecular Interaction Profile | Supporting Evidence from Analogues |

| Substitution on the naphthalene ring | Modulates hydrophobic and π-π stacking interactions; affects binding orientation. | Naphthalene-based inhibitors are potent and bind within the active site of enzymes like SARS-CoV PLpro. nih.gov |

| Bioisosteric replacement of the naphthalene ring | Alters binding affinity and pharmacokinetic properties. | Benzazaborinines have been successfully used as bioisosteric replacements for naphthalene. nih.gov |

| Modification of the carbamoyl linker | Changes the spatial arrangement of pharmacophoric features, affecting ligand-receptor complementarity. | The amide linkage is a key structural feature in many biologically active molecules. |

| Hydrolysis of the methyl ester | Introduces a negative charge, enabling ionic interactions and altering solubility. | N-benzoyl amino acids show different activity profiles compared to their ester counterparts. |

| Alteration of the propanoate chain length | Modifies hydrophobic interactions and the overall fit within the binding pocket. | SAR studies on N-substituted aminoalcohols demonstrate the importance of the ester function and the N-substituent. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Methyl 3 Naphthalen 1 Ylcarbamoyl Propanoate Derivatives

Systematic Structural Modifications and Their Impact on Molecular Activity Profiles

Systematic structural modifications of Methyl 3-(naphthalen-1-ylcarbamoyl)propanoate derivatives have provided valuable insights into their molecular activity. The following subsections detail the impact of alterations to the core components of this chemical scaffold.

The naphthalene (B1677914) moiety is a key structural feature that significantly influences the biological activity of this class of compounds. Its large, hydrophobic surface area can facilitate interactions with biological targets. Modifications to this ring system, such as the introduction of various substituents, can modulate activity through electronic and steric effects.

Research on related naphthalene-containing compounds has shown that the nature and position of substituents on the naphthalene ring are critical for activity. For instance, in a series of naphthalene-based inhibitors of SARS-CoV PLpro, the introduction of heterocyclic and fluoro groups to the core structure was a key design strategy. nih.gov The presence of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic system, thereby influencing its binding affinity to target proteins. vpscience.org For example, in some classes of naphthalene derivatives, electron-releasing groups at the α-position can direct incoming groups to the 2 or 4 positions, affecting the substitution pattern and biological activity. vpscience.org

In the context of this compound, it is hypothesized that substituents on the naphthalene ring could play a similar role. The introduction of small, lipophilic groups at specific positions might enhance binding to hydrophobic pockets in a target protein, while polar groups could form additional hydrogen bonds, potentially increasing potency and selectivity. The table below summarizes the hypothetical impact of various substituents on the naphthalene moiety based on general principles of medicinal chemistry and findings from related naphthalene derivatives. rsc.orgnih.gov

| Substituent Type | Position on Naphthalene Ring | Postulated Effect on Activity | Rationale |

| Electron-donating (e.g., -CH₃, -OCH₃) | C4 or C5 | Potential increase | May enhance π-π stacking interactions or hydrophobic binding. |

| Electron-withdrawing (e.g., -Cl, -CF₃) | C4 or C5 | Variable | Could increase binding affinity through specific interactions but may also alter overall electronic properties unfavorably. nih.gov |

| Hydrogen bond donor/acceptor (e.g., -OH, -NH₂) | C4 or C5 | Potential increase | May form specific hydrogen bonds with the target, enhancing binding affinity. |

It is important to note that these are generalized predictions, and the actual effect of any given substituent would need to be determined empirically.

The carbamoyl (B1232498) linkage (-NH-CO-) is a critical structural element that connects the naphthalene moiety to the propanoate chain. This group is known for its chemical stability and its ability to act as a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov The conformational rigidity of the carbamoyl group, due to the partial double bond character of the C-N bond, restricts the relative orientation of the naphthalene and propanoate parts of the molecule. nih.gov

This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. psu.edu The carbamoyl linkage can exist in syn and anti conformations, and the equilibrium between these rotamers can be influenced by the nature of the substituents on the nitrogen and carbonyl carbon. nih.gov The specific conformation adopted by the carbamoyl group in this compound will dictate the three-dimensional shape of the molecule and, consequently, its ability to fit into a biological target's binding site.

Alterations to the carbamoyl linkage, such as methylation of the nitrogen or replacement with a different linker, would be expected to have a profound impact on the molecule's conformational preferences and, therefore, its biological activity. For example, replacing the N-H with an N-CH₃ would remove a hydrogen bond donor and introduce steric bulk, which could disrupt a key interaction with the target or favor a different binding mode.

| Modification of Carbamoyl Linkage | Potential Conformational Impact | Predicted Effect on Activity |

| N-methylation | Loss of H-bond donor capacity, increased steric hindrance. | Likely decrease |

| Replacement with an amide linkage with reversed orientation (-CO-NH-) | Altered geometry and hydrogen bonding pattern. | Variable |

| Replacement with a more flexible linker (e.g., an ether or alkyl chain) | Increased conformational flexibility. | Likely decrease |

The propanoate ester portion of the molecule, including the alkyl chain, also offers opportunities for modification to fine-tune the compound's properties. The length and branching of the alkyl chain can influence the molecule's lipophilicity, solubility, and metabolic stability.

Studies on other classes of compounds have demonstrated that varying the alkyl chain length can have a significant impact on biological activity. nih.govresearchgate.netnih.gov For instance, in a series of antibacterial (R)-3-hydroxybutyric alkyl esters, the antimicrobial activity was found to increase with the length of the alkyl ester chain up to a certain point (C6), after which the activity plateaued or decreased. nih.gov This suggests an optimal lipophilicity for cell membrane penetration and target engagement. A similar trend could be anticipated for derivatives of this compound.

Furthermore, the ester group itself is susceptible to hydrolysis by esterases in the body, which can be a metabolic liability. Modifying the ester to a more stable functional group, or altering the steric environment around the ester, could enhance the compound's pharmacokinetic profile.

| Variation of Propanoate Ester/Alkyl Chain | Impact on Physicochemical Properties | Predicted Effect on Activity |

| Increasing alkyl chain length (e.g., ethyl, propyl, butyl) | Increased lipophilicity, decreased aqueous solubility. rsc.org | Biphasic effect; activity may increase to an optimal length and then decrease. nih.gov |

| Branching of the alkyl chain | Increased steric bulk, may alter metabolic stability. | Variable; could enhance or decrease activity depending on the target's binding site topology. |

| Replacement of the ester with an amide | Increased metabolic stability, altered hydrogen bonding potential. | Variable; depends on the importance of the ester for binding and the impact of the new functional group. |

| Replacement of the methyl ester with a larger, more hindered ester | Potentially increased metabolic stability. | Variable; may decrease activity if the ester is involved in a key interaction. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are powerful computational tools used to develop predictive models that correlate the structural features of molecules with their biological activities. These models can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

The development of predictive QSAR models for this compound derivatives would involve compiling a dataset of synthesized analogs and their corresponding biological activities. Various machine learning algorithms, such as multiple linear regression, partial least squares, and support vector machines, can then be employed to build models that can predict the activity of new, unsynthesized compounds. researchgate.netmdpi.comnih.gov

For a series of naphthalene derivatives, QSAR models have been successfully developed to predict their efficacy as anti-cardiovascular disease agents. civilica.com These models utilized descriptors related to radial distribution function, atomic van der Waals volumes, and atomic polarizabilities to establish a correlation with biological activity. civilica.com Similarly, for this compound derivatives, a predictive model could be built by calculating a wide range of molecular descriptors and identifying those that are most correlated with the observed activity.

The general workflow for developing a predictive QSAR model is as follows:

Data Collection: Synthesize and test a series of derivatives to obtain their biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: Calculate a variety of molecular descriptors for each compound, such as physicochemical properties (logP, TPSA), electronic properties, and topological indices. nih.gov

Model Building: Use statistical methods to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Validate the model's predictive power using internal and external validation techniques.

A crucial outcome of QSAR studies is the identification of key molecular descriptors that have the most significant influence on the biological activity of a series of compounds. These descriptors provide a quantitative basis for understanding the SAR and guide the design of more potent analogs.

For naphthalene-based compounds, several types of descriptors have been found to be important for their biological activity. These include:

Hydrophobicity (logP): The partition coefficient is often a critical descriptor, as it influences a compound's ability to cross cell membranes and interact with hydrophobic binding pockets. nih.gov

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's hydrogen bonding capacity and is a good predictor of its permeability and bioavailability. nih.govnih.gov

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, can describe a molecule's reactivity and its ability to participate in electronic interactions. researchgate.net

Steric Descriptors: Molecular weight, molar refractivity, and other descriptors related to molecular size and shape are important for ensuring a good fit within the target's binding site.

In a QSAR study of biphenyl (B1667301) carboxamide analogues, a two-variable model was found to be statistically significant for predicting analgesic activity. medcraveonline.com For derivatives of this compound, a similar approach could identify the most influential descriptors, which would then inform the design of new compounds with optimized properties. The following table provides examples of molecular descriptors and their potential relevance to the activity of these compounds.

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Activity |

| Physicochemical | LogP (lipophilicity) | Membrane permeability and hydrophobic interactions. |

| TPSA (Topological Polar Surface Area) | Hydrogen bonding capacity and bioavailability. | |

| Electronic | HOMO/LUMO energies | Chemical reactivity and ability to engage in charge-transfer interactions. |

| Dipole moment | Influence on polar interactions with the target. | |

| Steric/Topological | Molecular Weight | Overall size and fit within the binding pocket. |

| Number of rotatable bonds | Conformational flexibility and entropic cost of binding. nih.gov |

By focusing on optimizing these key descriptors, medicinal chemists can more efficiently design and synthesize novel this compound derivatives with improved molecular activity profiles.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed analysis published on the influence of stereochemistry on the molecular recognition and interaction specificity of this compound or its derivatives.

Therefore, the section on "Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for this compound Derivatives," specifically subsection "5.3. Influence of Stereochemistry on Molecular Recognition and Interaction Specificity," cannot be completed at this time due to the absence of relevant research findings and data tables for this particular compound.

Scientific investigation into this area would be required to elucidate the potential differences in biological activity between enantiomers or diastereomers of this compound and to understand how their three-dimensional arrangement affects interactions with biological targets. Such studies would be necessary to generate the data required for a thorough SAR and SPR analysis focused on stereochemistry.

Advanced Research Directions and Future Perspectives for Naphthalene Carbamoylpropanoates in Chemical Biology

Exploration of Novel Reaction Pathways and Green Synthetic Methodologies for Scaffold Construction

The synthesis of naphthalene (B1677914) derivatives is a well-established area of organic chemistry. nih.govnih.govchemistryviews.orgyoutube.comyoutube.com However, the development of novel, efficient, and environmentally benign methods for constructing the specific naphthalene carbamoylpropanoate scaffold remains a critical area for future research. Traditional synthetic routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. chemistryviews.org Future efforts should focus on the development of innovative synthetic strategies that prioritize atom economy, energy efficiency, and the use of renewable resources.

One promising avenue is the exploration of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel. This approach can significantly reduce reaction time, solvent usage, and purification steps. Furthermore, the application of green chemistry principles, such as the use of water as a solvent, biocatalysis, and flow chemistry, could lead to more sustainable and scalable synthetic routes. For instance, enzymatic catalysis could offer high selectivity and milder reaction conditions compared to traditional chemical catalysts.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, solvent usage, and waste generation. | Development of novel catalytic systems that can facilitate multiple transformations in a single pot. |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable enzymes. | Identification and engineering of enzymes capable of catalyzing the key bond-forming reactions. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Design and optimization of continuous flow reactors for the synthesis of naphthalene carbamoylpropanoates. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and increased product yields. | Investigation of the effects of microwave irradiation on the reaction kinetics and product distribution. |

Application in Chemical Probe Development for Mechanistic Biological Target Validation

Naphthalene-based compounds have been recognized for their potential as fluorescent probes due to their unique photophysical properties. nih.gov The development of METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE and its analogues as chemical probes could provide powerful tools for validating biological targets and elucidating complex cellular mechanisms. A chemical probe is a small molecule that can be used to study the function of a protein or other biomolecule in a cellular or in vivo context.

Future research in this area would involve designing and synthesizing derivatives of the parent compound that incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These probes could then be used to identify the protein targets of the naphthalene carbamoylpropanoate scaffold and to study the downstream effects of target engagement. The validation of a biological target is a critical step in the drug discovery process, and chemical probes can provide crucial evidence to link a specific target to a disease phenotype. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding at the Systems Level

To gain a comprehensive understanding of the biological effects of naphthalene carbamoylpropanoates, it will be essential to integrate data from multiple "omics" platforms, including transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov This systems-level approach can reveal the global changes in gene expression, protein abundance, and metabolite levels that occur in response to treatment with these compounds.

By combining these datasets, researchers can construct detailed molecular pathways and networks that are perturbed by the compound, providing insights into its mechanism of action. For example, transcriptomic analysis could identify genes that are up- or downregulated upon treatment, while proteomic analysis could reveal changes in the levels of specific proteins. Metabolomic analysis could then be used to identify changes in the cellular metabolic state. The integration of these multi-omics datasets will be crucial for building a holistic picture of the compound's biological activity. plos.org

Development of Advanced Computational Models for Rational Scaffold Optimization and Design

Computational modeling and simulation have become indispensable tools in modern drug discovery and chemical biology. osti.gov The development of advanced computational models for the rational optimization and design of naphthalene carbamoylpropanoate scaffolds could significantly accelerate the discovery of new bioactive molecules. nih.govnih.gov

Structure-based drug design approaches, such as molecular docking and molecular dynamics simulations, can be used to predict how these compounds interact with their biological targets at the atomic level. These methods can help to identify key binding interactions and to guide the design of new analogues with improved potency and selectivity. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their biological activities, enabling the prediction of the activity of new, untested compounds.

| Computational Method | Application in Scaffold Optimization |

| Molecular Docking | Predicts the binding mode and affinity of ligands to a target protein. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of chemical features required for biological activity. |

Exploration of Bio-isosteric Replacements and Scaffold Hopping Strategies to Modulate Molecular Interactions

Bio-isosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for optimizing the properties of lead compounds. rsc.orgnih.gov Bio-isosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.govresearchgate.net The exploration of bio-isosteric replacements for different functional groups within the this compound structure could lead to analogues with improved pharmacokinetic properties, reduced toxicity, or enhanced target affinity.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE?

Methodological Answer:

Synthesis typically involves coupling naphthalen-1-ylamine with methyl propanoate derivatives via carbamate-forming reactions. Key steps include:

- Acylation : Reacting naphthalen-1-ylamine with activated esters (e.g., chloroformates) to form the carbamate intermediate.

- Esterification : Using methanol under acid catalysis to finalize the methyl ester group.

Characterization requires NMR spectroscopy (¹H/¹³C) to confirm the carbamoyl linkage and ester functionality, HPLC for purity assessment (≥95%), and mass spectrometry (ESI-MS) for molecular weight verification .

Reference Standards : Impurity profiling should align with pharmacopeial guidelines, such as those in USP/EP monographs for structurally related naphthalene derivatives (e.g., monitoring residual solvents via GC-MS) .

Basic: How is purity and stability assessed for this compound under experimental conditions?

Methodological Answer:

- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference materials (CRMs) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor hydrolytic degradation products (e.g., free carboxylic acid via pH-dependent hydrolysis) using LC-MS .

Critical Note : Storage at –20°C in amber vials under nitrogen is recommended to prevent photodegradation and oxidation .

Advanced: How should researchers design in vitro and in vivo toxicological studies to evaluate systemic effects?

Methodological Answer:

Refer to the inclusion criteria from Toxicological Profile for Naphthalene Derivatives (Table B-1, ):

| Parameter | In Vitro | In Vivo |

|---|---|---|

| Exposure Route | Dermal/organotypic models | Inhalation, oral gavage |

| Endpoints | Cytotoxicity (MTT assay) | Hepatic/Renal biomarkers |

| Species | Human cell lines (HepG2) | Rodents (rats/mice) |

| Key Considerations : |

- Include dose-response curves for NOAEL/LOAEL determination.

- Use RNA-seq to assess transcriptional changes in naphthalene-metabolizing enzymes (e.g., CYP450 isoforms) .

Advanced: How can contradictory data between human epidemiological studies and animal models be reconciled?

Methodological Answer:

Discrepancies often arise from species-specific metabolic pathways (e.g., naphthalene bioactivation in rodents vs. humans). Strategies include:

- Interspecies extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for differences in hepatic clearance rates.

- In vitro-in vivo correlation (IVIVC) : Compare metabolic profiles using human/rodent liver microsomes .

Example : Hematological effects in G6PDH-deficient humans are absent in wild-type rodents. Address this by using transgenic models or humanized mice .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for naphthalene-derived carbamates?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density around the carbamoyl group and predict reactivity.

- Crystallography : Resolve X-ray structures to analyze bond angles (e.g., C–N–C in the carbamate group) and steric effects .

- Biological Assays : Test analogs with modified ester groups (e.g., ethyl vs. methyl) in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with potency .

Advanced: How can researchers address variability in pharmacological activity across different cell lines?

Methodological Answer:

- Standardized Protocols : Use CLSI guidelines for cell culture conditions (e.g., serum-free media, passage number ≤20).

- Multi-Omics Integration : Combine transcriptomic data (RNA-seq) with proteomic profiling (LC-MS/MS) to identify cell line-specific expression of target receptors (e.g., nAChRs) .

Case Study : Variability in anti-inflammatory activity may arise from differential expression of NF-κB pathway components—validate via siRNA knockdown .

Advanced: What are the best practices for validating analytical methods in stability-indicating assays?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Specificity : Demonstrate resolution of degradation products (e.g., hydrolyzed carboxylic acid) from the parent compound .

- Linearity : Test 50–150% of target concentration (R² ≥ 0.995).

- Robustness : Vary HPLC parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) and confirm system suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.